(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide
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Overview
Description
The compound is a derivative of thieno[2,3-d]pyrimidin-4-one . It is part of a class of compounds that are known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Chemical Reactions Analysis
The chemical reactions involving similar compounds include a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Scientific Research Applications
Phosphodiesterase 10A Inhibition
Phosphodiesterase10A (PDE10A) is a potential therapeutic target for several neurodegenerative disorders. Medicinal chemists have focused on developing potent PDE10A inhibitors with minimal side effects. However, these inhibitors are not yet approved for neurodegenerative disorder treatment. In a recent study , a novel PDE10A inhibitor called Zinc42657360 was identified. It exhibits a significant inhibitory activity of 1.60 μM against PDE10A. The compound forms three hydrogen bonds with ASN226, THR187, and ASP228, along with aromatic interactions with TYR78 and PHE283. This scaffold could be useful for designing PDE10A inhibitors with improved affinity.
Direct Ortho C–H Arylation
The compound can serve as a precursor for the synthesis of biphenyl-containing pyrrolo[2,3-d]pyrimidines via Pd-catalyzed direct ortho C–H arylation . This method allows the introduction of diverse functional groups, providing access to a variety of valuable derivatives.
Fused Pyrimidine Hybrids
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a related compound, can be used as a versatile precursor for the one-pot three-component synthesis of fused pyrimidine hybrids . This approach enables the creation of structurally diverse compounds with potential biological activities.
Future Directions
properties
IUPAC Name |
N'-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c1-19(2)9-18-20-8-17-14-13(15(20)21)12(7-22-14)10-3-5-11(16)6-4-10/h3-9H,1-2H3/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKJCKZOHLSPPC-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide |
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